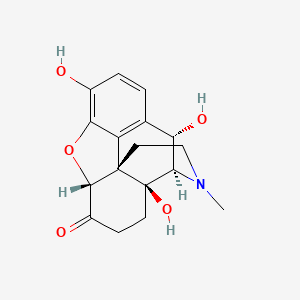

10alpha-Hydroxy Oxymorphone

Description

Contextualizing Morphinan (B1239233) Alkaloids and Their Hydroxylated Derivatives in Chemical Biology

Morphinan alkaloids, a class of naturally occurring and semi-synthetic compounds, are characterized by a core four-ring structure. oup.com The quintessential example is morphine, isolated from the opium poppy, Papaver somniferum. oup.compainphysicianjournal.com This family of molecules also includes codeine, thebaine, and their semi-synthetic derivatives like oxymorphone and oxycodone. oup.comnih.gov The pharmacological effects of these compounds are primarily mediated through their interaction with opioid receptors in the central nervous system. painphysicianjournal.com

Hydroxylation, the addition of a hydroxyl (-OH) group to a molecule, is a key chemical modification in the study of morphinan alkaloids. This alteration can significantly impact a compound's properties. In the context of drug metabolism, hydroxylation is a common reaction. For instance, oxycodone is metabolized in the liver to form oxymorphone through O-demethylation and to other metabolites including hydroxylated derivatives. wikipedia.orgpharmgkb.org The position of this hydroxylation is crucial. Research into 10-hydroxy and 10-keto morphinans has been driven by the pursuit of κ-selective analgesics, which are of interest because their activation may produce analgesia with a reduced potential for physical dependence. mdpi.com

Significance of Investigating Specific Stereoisomers in Opioid Chemistry

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. oup.com In opioid chemistry, the specific stereochemistry of a molecule is fundamentally important in determining its pharmacological activity and receptor selectivity. oup.commdpi.com The opioid receptors, being chiral themselves, exhibit stereoselective recognition of their ligands. oup.com

A classic example is morphine, which has five chiral centers. oup.com Its naturally occurring levorotatory form, (-)-morphine, is a potent analgesic, while its synthetic enantiomer, (+)-morphine, shows minimal receptor binding and lacks analgesic activity. oup.com This pronounced stereoselectivity underscores why the investigation of specific stereoisomers is critical. The synthesis and evaluation of different stereoisomers of a compound allow researchers to probe the specific structural requirements for binding to and activating different opioid receptor subtypes (μ, δ, κ). rti.orgnih.gov This knowledge is invaluable for designing new molecules with desired pharmacological profiles. rti.org For example, studies on the stereoisomers of ohmefentanyl, a potent analgesic, revealed significant differences in their biological properties, providing a unique set of molecular probes for investigating μ-receptor mediated phenomena. rti.orgnih.gov

Overview of Academic Research Trajectories for Hydroxylated Opioids

Academic research on hydroxylated opioids has followed several key trajectories. A primary focus has been on understanding their synthesis and chemical properties. For instance, methods for the preparation of 10-keto and 10-hydroxy morphinans have been developed, as these compounds are not only of interest for their potential pharmacological activity but are also known degradation products of some opioid pharmaceuticals. google.com The synthesis of these compounds in sufficient purity is essential for their use as reference standards in manufacturing and quality control. google.com

Another significant area of research is the investigation of their pharmacological properties and potential as therapeutic agents. The interest in 10-keto and 10-hydroxy morphinans as potential κ-opioid receptor agonists is a prime example of this research direction. mdpi.com Activation of the κ-opioid receptor is thought to produce analgesia with fewer of the side effects associated with μ-opioid receptor activation. oup.com

Furthermore, the study of hydroxylated opioids contributes to the broader understanding of opioid metabolism. The identification of hydroxylated metabolites of various opioids, such as fentanyl and its analogs, is crucial for a complete picture of their biotransformation. frontiersin.org This knowledge is important for both pharmacological and toxicological assessments.

Data Tables

Table 1: Key Morphinan Alkaloids and Derivatives

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Characteristics |

|---|---|---|---|

| Morphine | C17H19NO3 | 285.34 | Prototypical opioid analgesic. painphysicianjournal.com |

| Codeine | C18H21NO3 | 299.36 | Naturally occurring opioid, metabolized to morphine. nih.gov |

| Thebaine | C19H21NO3 | 311.37 | Precursor for semi-synthetic opioids. oup.comnih.gov |

| Oxymorphone | C17H19NO4 | 301.34 | Potent semi-synthetic opioid analgesic. usdoj.govdrugbank.com |

| Oxycodone | C18H21NO4 | 315.36 | Semi-synthetic opioid, metabolized to oxymorphone. wikipedia.orgpharmgkb.org |

Table 2: Stereoisomerism in Opioid Research

| Compound | Stereoisomers Studied | Key Finding | Reference |

|---|---|---|---|

| Morphine | (+)-morphine and (-)-morphine | (-)-morphine is a potent analgesic, while (+)-morphine is largely inactive, demonstrating high stereoselectivity of the μ-opioid receptor. | oup.com |

| Ohmefentanyl | Eight optically active isomers | The analgesic potency and receptor binding affinity varied significantly among the stereoisomers, highlighting the importance of specific configurations for activity. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C17H19NO5 |

|---|---|

Molecular Weight |

317.34 g/mol |

IUPAC Name |

(4R,4aS,7aR,12bS,13S)-4a,9,13-trihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C17H19NO5/c1-18-7-6-16-11-8-2-3-9(19)13(11)23-15(16)10(20)4-5-17(16,22)14(18)12(8)21/h2-3,12,14-15,19,21-22H,4-7H2,1H3/t12-,14+,15-,16-,17+/m0/s1 |

InChI Key |

PHAULTWBLLFYRX-PYIOCPRISA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1[C@H](C5=C3C(=C(C=C5)O)O4)O)O |

Canonical SMILES |

CN1CCC23C4C(=O)CCC2(C1C(C5=C3C(=C(C=C5)O)O4)O)O |

Origin of Product |

United States |

Chemical Synthesis and Advanced Derivatization of 10alpha Hydroxy Oxymorphone

Stereoselective Synthetic Pathways to 10α-Hydroxylated Morphinan (B1239233) Derivatives

The introduction of a hydroxyl group at the C-10α position of the morphinan skeleton is a key modification that can significantly influence the biological activity of these compounds. The stereoselective synthesis of these derivatives can be achieved through both total synthesis and semi-synthetic routes.

Total Synthesis Approaches to 10α-Hydroxy-Oxymorphone Precursors

Total synthesis provides a versatile platform for creating complex molecules like 10α-hydroxy-oxymorphone from simple, achiral starting materials. rsc.org While challenging, this approach allows for the construction of the morphinan core with precise control over stereochemistry and the introduction of various functional groups.

One notable strategy involves an intramolecular Heck reaction to establish the C-13 quaternary center, a key feature of the morphinan framework. researchgate.net Subsequent steps can then be employed to close the C-10–C-11 ring and introduce the 10α-hydroxy group. researchgate.net For instance, a chemoenzymatic approach has been utilized to synthesize (+)-10-keto-oxycodone, a related compound, from phenethyl acetate. mdpi.com This synthesis involved an intramolecular Heck reaction to form the dibenzodihydrofuran system and a SmI2-mediated radical cyclization to install the C-14 hydroxyl group. mdpi.com The C-10 ketone was introduced via oxidation of a benzylic alcohol. mdpi.com This ketone can then potentially be reduced to the desired 10α-hydroxy group.

Another approach to the morphinan core involves a Rh(I)-catalyzed C–H alkenylation and torquoselective electrocyclization cascade to form the hexahydroisoquinoline bicyclic framework. rsc.org The morphinan skeleton is then constructed via a Grewe cyclization. rsc.org

Semi-Synthetic Routes from Thebaine and Other Natural Opioids

Semi-synthetic methods, starting from readily available natural opioids like thebaine, are the most common and industrially relevant routes to many morphinan derivatives. chinesechemsoc.orgnih.gov Thebaine, a major constituent of certain poppy species, serves as a crucial starting material for the production of oxycodone and oxymorphone. soton.ac.uknih.gov

The synthesis of 10-hydroxylated morphinans from thebaine or other opioids typically involves the oxidation of the aromatic A-ring. Direct oxidation of oxycodone with reagents like chromium has been used to produce 10-keto-oxycodone and 10-hydroxy-oxycodone. mdpi.com More recently, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been employed for the exclusive formation of the 10-hydroxy product, which can be further oxidized to the ketone if desired. mdpi.com

For the synthesis of 10α-hydroxy derivatives of TRK-820, a potent κ-opioid receptor agonist, a stepwise inversion method was developed to convert the initially formed 10β-hydroxy group to the desired 10α-hydroxy configuration. researchgate.net This involved the reduction of a 10-oxo intermediate with sodium borohydride (B1222165), which exclusively yielded the 10β-hydroxy epimer. researchgate.net

Stereochemical Control at the C-10 Position: Mechanisms and Methodologies

The stereochemistry at the C-10 position is crucial for the pharmacological activity of 10-hydroxylated morphinans. mdpi.com Controlling this stereocenter during synthesis is a significant challenge.

In semi-synthetic approaches, the stereochemical outcome of the hydroxylation reaction is often dictated by the existing stereochemistry of the morphinan skeleton. For example, reduction of a 10-oxo group in a 4,5-epoxymorphinan with sodium borohydride has been shown to exclusively produce the 10β-hydroxy derivative. researchgate.net To obtain the 10α-hydroxy isomer, a subsequent inversion of the stereocenter is necessary. researchgate.net

In total synthesis, stereochemical control can be exerted at various stages. For example, in the synthesis of (+)-10-keto-oxycodone, the stereochemistry of the C ring was established using an enzymatically derived cis-1,2-dihydrocatechol. mdpi.com The configuration of the C-9 center can be set early in the synthesis, with subsequent steps defining the stereochemistry of the other centers. researchgate.net

Synthesis of Analogues and Prodrugs Bearing the 10α-Hydroxy Moiety

The 10α-hydroxy group can be incorporated into various morphinan analogues and prodrugs to modulate their properties.

Structural Modifications at the N-17 Position and their Impact on 10-Hydroxylation

The substituent at the N-17 position plays a critical role in determining the pharmacological profile of morphinans, influencing whether a compound acts as an agonist or antagonist. nih.gov Modifications at this position can also impact the chemical reactivity of the molecule, including the susceptibility of the A-ring to oxidation.

For instance, the synthesis of 10-hydroxy derivatives of TRK-820, which has a complex N-17 substituent, demonstrates that the 10-hydroxylation can be achieved in the presence of various N-17 groups. researchgate.net The synthesis of N-substituted analogues of azidomorphine, such as N-cyclopropylmethyl and N-allyl derivatives, has been achieved through N-demethylation followed by N-alkylation. mdpi.com This highlights the feasibility of introducing diverse substituents at the N-17 position in complex morphinans that could potentially undergo subsequent 10-hydroxylation.

Electrochemical methods have been developed for the N-demethylation of 14-hydroxy morphinans, offering a milder and more sustainable alternative to traditional reagents like cyanogen (B1215507) bromide or chloroformates. chemrxiv.orgacs.org This method involves the anodic oxidation of the tertiary amine to an iminium cation, which can then be hydrolyzed to the secondary amine. chemrxiv.org This secondary amine is a key intermediate for the synthesis of opioid antagonists like naloxone (B1662785) and naltrexone. acs.org

Derivatization Strategies for Enhanced Chemical Stability

The 10α-hydroxy group, being a benzylic alcohol, can be susceptible to degradation. mdpi.com Derivatization strategies can be employed to enhance the chemical stability of 10α-hydroxy oxymorphone and its analogues.

One common approach is the formation of prodrugs, where a labile promoiety is attached to the drug molecule to improve its physicochemical or pharmacokinetic properties. mdpi.comnih.gov For example, esterification of a hydroxyl group can increase lipophilicity and improve absorption. mdpi.com In the context of 10α-hydroxy oxymorphone, the 10α-hydroxy group could be esterified to create a prodrug that releases the active compound in vivo.

Another strategy to enhance stability is to convert the hydroxyl group to a more stable functional group. For example, in the synthesis of ent-10-keto-oxycodone, the benzylic alcohol was oxidized to a ketone to increase its stability towards basic and acidic conditions. mdpi.com

Exploration of Linkages for Advanced Chemical Probes

The functionalization of opioid ligands to create advanced chemical probes is a cornerstone of pharmacological research, enabling the study of receptor binding, distribution, and signaling. While derivatization of the morphinan skeleton has historically focused on the C-3 phenolic hydroxyl, the C-6 carbonyl, and the N-17 tertiary amine, the 10alpha-hydroxy group represents a novel, strategic position for the attachment of various chemical moieties. nih.govnih.govplos.org The development of such probes from 10alpha-Hydroxy Oxymorphone would involve the introduction of a linker, which can then be conjugated to a reporter group (e.g., a fluorophore, biotin) or another pharmacophore to create bivalent ligands.

The chemical feasibility of derivatizing sterically hindered tertiary hydroxyls on the morphinan skeleton has been established. For instance, the O-methylation of the 14-hydroxyl group in 14-hydroxymorphinans using dimethyl sulfate (B86663) demonstrates that this position is accessible for alkylation, forming an ether linkage. nih.gov This provides a strong precedent for the potential to form similar linkages at the 10alpha-hydroxy position.

The types of linkages explored for creating chemical probes from other hydroxylated positions on the morphinan scaffold are directly applicable to the 10alpha-hydroxy group. These include:

Ether Linkages: Formed by the alkylation of the hydroxyl group (e.g., Williamson ether synthesis). This creates a stable, non-hydrolyzable bond suitable for constructing robust probes. Linkers containing terminal functional groups like azides or alkynes can be introduced via this method, preparing the molecule for subsequent "click chemistry" reactions.

Ester Linkages: Created by reacting the hydroxyl group with a carboxylic acid (or its activated form, like an acyl chloride). While susceptible to hydrolysis by esterases in biological systems, this feature can be exploited for designing probes that are activated in specific enzymatic environments.

Carbamate Linkages: Formed by the reaction of the hydroxyl group with an isocyanate. Carbamates offer greater stability against hydrolysis compared to esters and are a common linkage in medicinal chemistry.

Triazole Linkages via Click Chemistry: The introduction of a linker arm terminating in an azide (B81097) or an alkyne group allows for the highly efficient and specific formation of a triazole ring by reacting with a corresponding probe molecule (e.g., a fluorophore with a terminal alkyne). This method is widely used for its reliability and biocompatibility. For example, the phenolic hydroxyl group of morphine has been propargylated to install a terminal alkyne, which is then used in 1,3-dipolar cycloaddition reactions to attach various azide-containing molecules. plos.org

The purpose of these derivatizations is to create tools for opioid research. nih.gov Fluorescent probes, where this compound is linked to a fluorophore like BODIPY, FITC, or a Cyanine dye (Cy5), would allow for direct visualization of receptor localization and trafficking in cells. nih.gov Similarly, linking to an affinity tag like biotin (B1667282) would facilitate the isolation and purification of opioid receptors.

Table 2: Potential Linkages for Derivatization of this compound

| Linkage Type | Formation Reaction | Key Features | Application in Probes |

|---|---|---|---|

| Ether | Alkylation (e.g., with an alkyl halide) | Chemically stable, resistant to hydrolysis | Ideal for stable probes for imaging and binding assays. |

| Ester | Acylation (e.g., with an acyl chloride or carboxylic acid) | Susceptible to enzymatic hydrolysis | Can be used for prodrugs or probes designed for release in specific biological environments. |

| Carbamate | Reaction with an isocyanate | More stable than esters | Provides a robust link for various reporter groups. |

| Triazole | Huisgen Cycloaddition ("Click Chemistry") | Highly efficient, specific, and biocompatible reaction | Excellent for modular assembly of complex probes with fluorophores, biotin, or other ligands. plos.org |

Metabolic Investigations of 10alpha Hydroxy Oxymorphone in Vitro and Animal Models

Elucidation of Metabolic Pathways and Transformations

The metabolic journey of 10alpha-hydroxy oxymorphone within a biological system is expected to involve a series of enzymatic modifications aimed at increasing its water solubility to facilitate excretion. These transformations are broadly categorized into Phase I and Phase II reactions.

Phase I Metabolic Reactions: Hydroxylation, N-Demethylation

Phase I reactions introduce or expose functional groups on the drug molecule. For a compound like this compound, which already possesses hydroxyl groups, further hydroxylation is a potential metabolic route. Another common Phase I pathway for opioids is N-demethylation, which involves the removal of a methyl group from the nitrogen atom. This process would convert this compound into its corresponding nor-metabolite.

Phase II Metabolic Reactions: Glucuronidation and Other Conjugations

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules. For opioids, the most significant Phase II reaction is glucuronidation, where glucuronic acid is attached to the molecule. Given the presence of hydroxyl groups, this compound is a prime candidate for glucuronidation, leading to the formation of more polar and readily excretable glucuronide conjugates.

Enzymatic Biotransformation Studies

The biotransformation of this compound is catalyzed by specific enzyme systems within the body, primarily located in the liver.

Cytochrome P450 (CYP) Isoform Involvement

The cytochrome P450 (CYP) superfamily of enzymes is a key player in Phase I metabolism. While in vitro studies have indicated that the biotransformation of the parent compound, oxymorphone, is not significantly mediated by major CYP isoforms, the specific involvement of CYP enzymes in the metabolism of this compound has yet to be fully elucidated. Further research is needed to determine if specific CYP isoforms are responsible for potential hydroxylation or N-demethylation of this metabolite.

Contribution of Other Enzymes (e.g., UGTs) to Metabolism

Uridine diphosphate-glucuronosyltransferases (UGTs) are the primary enzymes responsible for Phase II glucuronidation reactions. It is highly probable that UGTs play a crucial role in the metabolism of this compound by catalyzing the attachment of glucuronic acid to its hydroxyl groups. The specific UGT isoforms involved in this process require further investigation.

In Vitro Metabolic Stability and Metabolite Identification

In vitro studies using liver microsomes or hepatocytes are essential for determining the metabolic stability of a compound and identifying its metabolites. Such studies for this compound would provide valuable data on its rate of metabolism and the chemical structures of the resulting products. This information is critical for understanding its pharmacokinetic profile.

Microsomal and Hepatocyte Incubation Studies

There is no publicly available data from in vitro studies utilizing liver microsomes or hepatocytes to investigate the metabolic pathways of this compound. Research on related compounds, such as oxymorphone, indicates that in vitro systems are crucial for elucidating metabolic routes, including glucuronidation and the formation of hydroxylated metabolites. However, such experiments have not been reported for this compound.

Detection and Structural Characterization of Novel Metabolites

No novel metabolites of this compound have been detected or structurally characterized in published research. The scientific literature lacks any information on the biotransformation of this specific compound, and therefore, no data on the chemical structures of its potential metabolites are available.

Comparative Metabolism Across Animal Species

There are no studies that compare the metabolism of this compound across different animal species. While comparative metabolic studies have been conducted for oxymorphone, revealing species-specific differences in excretion and metabolite formation, this information cannot be extrapolated to this compound without direct experimental evidence. researchgate.net For instance, the formation of 6-alpha-oxymorphol from oxymorphone has been observed in humans, rabbits, and guinea pigs, but not in rats or dogs. researchgate.net Similar comparative data for this compound is not available.

Analytical Methodologies for Research on 10alpha Hydroxy Oxymorphone

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental tool in the analysis of 10alpha-Hydroxy Oxymorphone, enabling its separation from parent compounds and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. researchgate.net Method development often involves reverse-phase chromatography, which separates compounds based on their hydrophobicity. researchgate.net For instance, a method could utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of polar metabolites like this compound from the more nonpolar parent drug.

Validation of an HPLC method is critical to ensure its reliability. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and sensitivity (limit of detection and quantitation). fda.gov For example, a validated HPLC-High Resolution Mass Spectrometry (HRMS) method for opioid compounds demonstrated average limits of detection (LOD) and quantitation (LOQ) of 0.19 ng/mL and 0.56 ng/mL, respectively, in full MS mode. fda.gov Such methods are crucial for the quality assessment of opioid active pharmaceutical ingredients (APIs) and finished drug products. fda.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Kinetix biphenyl (B1667301) (2.1 × 100 mm, 1.7 μm) | nih.gov |

| Mobile Phase A | Ammonium (B1175870) formate (B1220265) 5 mm in 0.1% aqueous formic acid | nih.gov |

| Mobile Phase B | Methanol LC-MS grade 100% | nih.gov |

| Flow Rate | 0.4 ml/min | nih.gov |

| Run Time | 6 minutes | nih.gov |

| Detection | Multiple reaction monitoring (MRM) mode with positive electrospray ionization | nih.gov |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

Gas Chromatography (GC) is another valuable technique for the analysis of opioids, though it often requires derivatization to increase the volatility and thermal stability of the analytes. mdpi.com For compounds like this compound, which possess polar functional groups, derivatization to form trimethylsilyl (B98337) (TMS) ethers is a common practice. hpst.cz The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the column. mdpi.com GC coupled with a mass spectrometer (GC-MS) provides high specificity for identification. researchgate.net A study demonstrated the successful chromatographic separation of oxymorphone and oxycodone derivatives using a mid-polarity DB-35ms UI capillary GC column, which offered the necessary selectivity to resolve these closely related compounds. hpst.cz

Thin-Layer Chromatography (TLC) serves as a simpler, more rapid, and cost-effective method for the preliminary screening and separation of opioids. merckmillipore.com While not as powerful as HPLC or GC in terms of resolution and quantification, TLC is useful for monitoring reaction progress, checking the purity of fractions, and as a preliminary identification tool. mdpi.comunodc.org Different solvent systems can be employed to achieve separation on a TLC plate, and visualization can be done under UV light or by using specific staining reagents like iodoplatinate. nih.gov High-performance thin-layer chromatography (HPTLC) offers improved separation efficiency and quantification capabilities compared to conventional TLC. unodc.org

| Technique | Principle | Primary Application | Advantages | Limitations |

|---|---|---|---|---|

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Separation, quantification, and purification. researchgate.net | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds. nih.gov | More complex instrumentation and higher cost. nih.gov |

| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. mdpi.com | Analysis of volatile and thermally stable compounds. mdpi.com | High resolution and sensitivity. nih.gov | Requires derivatization for polar compounds, not suitable for thermally labile molecules. mdpi.com |

| TLC | Adsorption on a thin layer of adsorbent material. merckmillipore.com | Screening, preliminary identification, and monitoring reactions. unodc.org | Simple, rapid, and low cost. merckmillipore.com | Lower resolution and sensitivity compared to HPLC and GC. unodc.org |

Chiral Chromatography for Stereoisomer Resolution

Since this compound is a chiral molecule, possessing a specific three-dimensional arrangement of its atoms, the separation of its enantiomers may be necessary. Chiral chromatography is the primary technique for this purpose. nih.gov This can be achieved through direct or indirect methods. nih.gov The direct method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. symeres.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. sigmaaldrich.com The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov The choice of the chiral selector and the mobile phase composition are critical for achieving successful enantioseparation. mdpi.com

Spectroscopic and Spectrometric Characterization

Following separation, spectroscopic and spectrometric techniques are employed to elucidate the structure and quantify this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules, including this compound. researchgate.netnih.gov One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. mdpi.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms within the molecule. uoa.gr For instance, the spatial arrangement of the 10-hydroxy group can be determined through Nuclear Overhauser Effect (NOE) experiments, which measure the through-space interactions between protons. researchgate.net

Mass Spectrometry (MS) and Tandem MS (LC-MS/MS) for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net When coupled with a chromatographic separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for the identification and quantification of compounds in complex mixtures. researchgate.netfda.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the detection of chromophoric compounds like this compound. The presence of the aromatic ring within the morphinan (B1239233) skeleton is the primary determinant of its UV absorption characteristics. For morphine and its derivatives, the UV spectrum typically exhibits a maximum absorption (λmax) around 285 nm in acidic solutions, which shifts to approximately 298 nm in alkaline conditions due to the deprotonation of the phenolic hydroxyl group. nih.gov While specific spectral data for this compound is not widely published, it is anticipated to have a similar UV absorption profile to its parent compound, oxymorphone, and other related morphinans.

In practice, UV-Vis detection is often coupled with High-Performance Liquid Chromatography (HPLC) systems. researchgate.netnih.gov This combination allows for the separation of this compound from other compounds in a mixture, with the UV detector providing real-time detection and quantification of the eluting analyte based on its absorbance. The diode-array detector (DAD) is a particularly powerful tool in this context, as it can acquire the entire UV-Vis spectrum of the analyte as it passes through the detector cell. researchgate.net This capability is invaluable for peak purity assessment and compound identification by comparing the acquired spectrum with that of a reference standard. researchgate.net The interpretation of UV/Vis spectra can be as straightforward as identifying the wavelength of maximum absorbance or can involve more complex analyses of the spectral shape and derivative spectra to distinguish between closely related structures. researchgate.net

Quantitative Analytical Methods for Research Applications

Accurate quantification of this compound is critical for understanding its properties and potential biological activity in research applications. This requires the development and validation of robust analytical assays tailored for different experimental needs.

Development of Robust Assays for In Vitro Studies

For in vitro studies, such as those investigating metabolic stability in human liver microsomes (HLMs) or interactions with opioid receptors, highly sensitive and specific quantitative assays are necessary. nih.govfrontiersin.orgnih.gov The development of such assays, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), involves several key steps.

Initially, a suitable extraction method is developed to isolate the analyte from the in vitro matrix. This could involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components. nih.gov Chromatographic conditions are then optimized to achieve good separation of this compound from its parent compound and any other potential metabolites. The mass spectrometer is tuned to detect the specific mass-to-charge ratio (m/z) of the parent ion of this compound and its characteristic fragment ions, a process known as Multiple Reaction Monitoring (MRM). researchgate.net

The assay is then validated to ensure its reliability. Validation parameters typically include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, a hypothetical validation for an LC-MS/MS assay for this compound in a microsomal matrix might yield the results presented in the table below. The use of a stable isotopically labeled internal standard is crucial for correcting for matrix effects and variations in extraction recovery. forensicresources.org

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Calibration Range | Defined range of accurate quantification | 0.1 - 100 ng/mL |

| Intra-day Precision (%CV) | < 15% | 5.8% |

| Inter-day Precision (%CV) | < 15% | 8.2% |

| Accuracy (% Bias) | ± 15% | -4.5% |

| Limit of Detection (LOD) | Lowest detectable concentration | 0.03 ng/mL |

| Limit of Quantification (LOQ) | Lowest quantifiable concentration | 0.1 ng/mL |

Analytical Challenges in Complex Biological Matrices (animal samples)

The quantification of this compound in complex biological matrices from animal studies, such as plasma, urine, or tissue homogenates, presents significant analytical challenges. oup.commdpi.com These matrices contain a multitude of endogenous compounds, including proteins, lipids, and salts, which can interfere with the analysis. akleg.gov This phenomenon, known as the matrix effect, can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. forensicresources.org

To overcome these challenges, extensive sample preparation is required. oup.com Protein precipitation is a common first step for plasma samples, followed by LLE or SPE to further clean up the sample. nih.gov The choice of extraction solvent and SPE sorbent is critical to maximize the recovery of this compound while minimizing the co-extraction of interfering substances.

Furthermore, the expected concentrations of metabolites in animal samples can be very low, necessitating highly sensitive instrumentation. oup.com The development of a sensitive LC-MS/MS method is therefore paramount. The table below outlines some of the common challenges and the analytical strategies employed to mitigate them.

| Challenge | Description | Mitigation Strategy |

|---|---|---|

| Matrix Effect | Interference from endogenous components affecting analyte ionization. forensicresources.org | Use of stable isotopically labeled internal standards; extensive sample cleanup (SPE, LLE); matrix-matched calibrants. nih.govforensicresources.org |

| Low Analyte Concentration | Metabolites are often present at trace levels in biological samples. oup.com | Highly sensitive LC-MS/MS instrumentation; optimization of ionization source parameters; sample pre-concentration steps. |

| Analyte Stability | Degradation of the analyte during sample collection, storage, or processing. | Proper sample handling and storage conditions (e.g., low temperature, addition of stabilizers); rapid sample processing. |

| Isomeric Interference | Potential for interference from other hydroxylated isomers of oxymorphone. | Optimized chromatographic separation to resolve isomers; use of specific MS/MS transitions. |

Purity Assessment and Characterization of Synthetic Batches

The purity of a synthesized batch of this compound is a critical quality attribute that must be thoroughly assessed. Impurities can arise from starting materials, side reactions, or degradation products. nih.gov A combination of analytical techniques is employed to confirm the identity and purity of the compound.

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for determining the purity of the final product. nih.gov A high-resolution column is used to separate the main compound from any impurities. The purity is typically expressed as a percentage of the total peak area. For example, research on the synthesis of 10-hydroxy derivatives of the related compound TRK-820 confirmed the identity of degradation products using HPLC analysis. nih.gov

| Technique | Purpose | Typical Data Obtained |

|---|---|---|

| HPLC-UV | Purity assessment and quantification of impurities. nih.gov | Chromatogram showing the main peak and any impurity peaks; purity value (e.g., >98%). |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. researchgate.net | Chemical shifts, coupling constants, and integration values confirming the molecular structure. |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of elemental composition. researchgate.netnih.gov | Accurate mass measurement, providing the molecular formula. |

| Infrared (IR) Spectroscopy | Identification of functional groups. acs.org | Absorption bands corresponding to hydroxyl, carbonyl, and other functional groups. |

Role of 10alpha Hydroxy Oxymorphone As a Degradation Product or Impurity in Pharmaceutical Chemistry

Formation Mechanisms via Autoxidation and Degradation Pathways

The formation of 10alpha-Hydroxy Oxymorphone from oxymorphone is primarily a result of oxidative degradation. nih.govnih.gov Oxidation is a common degradation pathway for pharmaceutical compounds, second only to hydrolysis in frequency. nih.govresearchgate.net The mechanism for opioids like oxymorphone is often a free-radical-mediated autoxidation process. rsc.orgresearchgate.net

The morphinan (B1239233) structure of oxymorphone contains a carbon atom at the C-10 position that is allylic to the C-7/C-8 double bond (after tautomerization of the C-6 ketone) and benzylic to the aromatic ring, making it susceptible to hydrogen atom abstraction. This process can be initiated by factors such as light, heat, or the presence of trace metal ions (e.g., Fe(II)/Fe(III), Cu(I)/Cu(II)) and reactive oxygen species. nih.govrsc.orgwikipedia.org Peroxides, often found as trace impurities in pharmaceutical excipients, are common initiators of such oxidative degradation. nih.govresearchgate.net

The degradation pathway is analogous to the well-documented oxidation of morphine, which forms 10-hydroxymorphine (B1240346) as an impurity. nih.govnih.govresearchgate.net The autoxidation process can be described in the following stages:

Initiation: A radical initiator (In•), which can be formed from trace impurities like hydroperoxides, abstracts a hydrogen atom from the C-10 position of the oxymorphone molecule (Ox-H), creating an oxymorphone radical (Ox•). nih.govresearchgate.net

Propagation: The oxymorphone radical (Ox•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (OxOO•). This peroxy radical can then abstract a hydrogen atom from another oxymorphone molecule, forming an oxymorphone hydroperoxide (OxOOH) and generating a new oxymorphone radical (Ox•), thus propagating the chain reaction. nih.govresearchgate.net

Decomposition: The resulting hydroperoxide is unstable and can decompose to form the more stable hydroxyl derivative, this compound.

This process underscores the inherent susceptibility of the oxymorphone molecule to oxidative degradation under standard manufacturing and storage conditions if not adequately controlled.

Identification and Characterization in Related Opioid Formulations

The identification and characterization of this compound as an impurity in oxymorphone formulations are performed using advanced analytical techniques as part of stability-indicating method development. nih.govbiotech-asia.org These methods are designed to separate the active pharmaceutical ingredient (API) from all potential degradation products, ensuring that the assay of the API is accurate and that impurities are properly quantified. ijpsm.comnih.gov

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of oxymorphone and its related substances. tubitak.gov.trnih.gov A stability-indicating HPLC method will achieve baseline separation between the main oxymorphone peak and the peaks of its degradation products, including this compound. nih.gov

For the definitive identification and structural elucidation of the impurity, HPLC is often coupled with mass spectrometry (HPLC-MS or HPLC-MS/MS). fda.gov This technique provides molecular weight information and fragmentation patterns that can confirm the identity of the compound as this compound by showing the addition of an oxygen atom (+16 Da) to the parent molecule. tubitak.gov.trresearchgate.net

Further characterization can be achieved through isolation of the impurity, for example by using semi-preparative HPLC, followed by spectroscopic analysis. researchgate.netresearchgate.net Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information, confirming the position of the hydroxylation and its stereochemistry (alpha-configuration), as has been done for analogous morphine impurities. nih.gov The use of a certified reference material for this compound is essential for the unequivocal identification and accurate quantification of this impurity in routine quality control testing. sigmaaldrich.comlgcstandards.comcerilliant.com

The table below summarizes the primary analytical techniques used in this process.

| Technique | Purpose | Key Findings |

| HPLC-UV | Separation and Quantification | Determines the retention time of the impurity relative to oxymorphone; quantifies its level as a percentage of the API. |

| LC-MS/MS | Identification and Confirmation | Provides molecular weight and fragmentation data to confirm the structure as a hydroxylated oxymorphone derivative. fda.gov |

| NMR Spectroscopy | Definitive Structural Elucidation | Confirms the exact location (C-10) and stereochemistry (alpha) of the hydroxyl group on the morphinan skeleton. nih.gov |

| Certified Reference Material | Identification and Accurate Quantification | Used to verify the identity of the impurity peak in chromatograms and as a standard for precise concentration measurement. lgcstandards.comcerilliant.com |

Impact on Stability and Purity of Opioid Drug Products (excluding clinical implications)

The formation of this compound has a direct and significant impact on the stability and purity of opioid drug products. As a degradation product, its presence signifies a loss of the active pharmaceutical ingredient, oxymorphone, which can lead to a decrease in the product's potency over its shelf life. biotech-asia.org According to regulatory guidelines from bodies like the International Council for Harmonisation (ICH), all degradation products and impurities must be monitored, and their levels must be controlled within strict, predefined limits. nih.gov

The presence of this compound above its specified identification and qualification threshold would render the drug product out-of-specification (OOS). This necessitates comprehensive stability testing programs to predict and monitor the rate of its formation under various environmental conditions (e.g., temperature, humidity, light). nih.govnih.gov The results of these studies are crucial for establishing the appropriate shelf life and recommended storage conditions for the drug product.

The table below illustrates a hypothetical example of data from an accelerated stability study, showing the impact of degradation on the purity of an oxymorphone drug product.

| Time Point | Storage Condition | Oxymorphone Assay (%) | This compound (%) | Total Impurities (%) |

| Initial | 25°C / 60% RH | 100.1 | < 0.05 | 0.12 |

| 1 Month | 40°C / 75% RH | 99.5 | 0.10 | 0.25 |

| 3 Months | 40°C / 75% RH | 98.9 | 0.18 | 0.45 |

| 6 Months | 40°C / 75% RH | 98.2 | 0.29 | 0.70 |

Strategies for Mitigation of this compound Formation in Synthesis and Storage

Given that the formation of this compound is primarily an oxidative process, mitigation strategies focus on controlling the factors that initiate and propagate oxidation during both the synthesis of the API and the formulation and storage of the final drug product. nih.gov

During synthesis , careful control of reaction conditions is paramount. This includes the strategic use of antioxidants during work-up and purification steps to quench radical species. acs.orgacs.org Furthermore, purification processes must be robust enough to remove trace metal catalysts or impurities that could later promote oxidation in the final API.

For the formulated drug product and its storage , a multi-faceted approach is employed to ensure stability:

Control of Atmosphere: Manufacturing and packaging in an inert atmosphere, such as nitrogen or argon, displaces oxygen and significantly reduces the potential for autoxidation. viallabeller.com

Excipient Compatibility and Control: Excipients must be carefully selected and screened for low levels of reactive impurities, particularly hydroperoxides and trace metals, which are known to initiate oxidative degradation. nih.govpharmaexcipients.com

Use of Antioxidants: Formulations may include antioxidants, which act as radical scavengers (e.g., butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA)) or reducing agents to terminate the oxidative chain reaction. nih.govresearchgate.net

Use of Chelating Agents: Chelating agents like edetate disodium (B8443419) (EDTA) can be added to the formulation to sequester metal ions, rendering them unable to catalyze oxidative reactions. researchgate.net

Protection from Light: Oxymorphone hydrochloride is known to darken upon exposure to light, indicating photosensitivity. wikipedia.org Therefore, storage in light-resistant primary packaging (e.g., amber vials, opaque blisters) is essential to prevent photo-initiated degradation. viallabeller.comnih.gov

Temperature and pH Control: Storage at controlled, and often cool, temperatures slows the rate of chemical reactions, including oxidation. viallabeller.com For liquid formulations, maintaining an optimal pH can also enhance the stability of the drug molecule. rsc.org

The following table summarizes key strategies for mitigating the formation of this compound.

| Strategy | Area of Application | Mechanism of Action |

| Inert Atmosphere Blanketing | Manufacturing & Packaging | Displaces oxygen to prevent initiation of autoxidation. viallabeller.com |

| Light-Resistant Packaging | Storage | Prevents light from providing the energy needed to initiate radical formation. wikipedia.org |

| Addition of Antioxidants | Formulation | Scavenge free radicals to terminate the oxidation chain reaction. nih.gov |

| Addition of Chelating Agents | Formulation | Sequester metal ions to prevent them from catalyzing oxidation. researchgate.net |

| Excipient Purity Control | Formulation | Minimizes the presence of initiators like peroxides and trace metals. pharmaexcipients.com |

| Controlled Temperature Storage | Storage | Reduces the kinetic rate of the degradation reaction. viallabeller.com |

By implementing these strategies, pharmaceutical manufacturers can effectively minimize the formation of this compound, ensuring the purity, potency, and stability of oxymorphone drug products throughout their shelf life.

Advanced Research Perspectives and Future Directions

Computational Chemistry and Molecular Modeling Studies

Computational methods have become indispensable in modern drug discovery, offering insights into molecular interactions and properties that guide the synthesis and development of new chemical entities. For 10alpha-Hydroxy Oxymorphone, these in silico approaches are crucial for understanding its pharmacological potential.

Ligand-Receptor Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools to predict and analyze the binding of a ligand, such as this compound, to its target receptor. While specific docking studies for this compound are not extensively published, inferences can be drawn from the well-documented interactions of its parent compound, oxymorphone, with the µ-opioid receptor (MOR). Current time information in Bangalore, IN.nrfhh.com

Oxymorphone is known to bind within the MOR, forming key interactions with specific amino acid residues. Current time information in Bangalore, IN.nrfhh.com The protonated amine of oxymorphone typically forms a crucial ionic bond with the aspartate residue at position 147 (Asp147) of the receptor. Current time information in Bangalore, IN. Additionally, the phenolic hydroxyl group at the 3-position often engages in a hydrogen bond network, frequently mediated by water molecules, with a histidine residue at position 297 (His297). Current time information in Bangalore, IN.

Table 1: Postulated Key Interactions of this compound with the µ-Opioid Receptor

| Ligand Functional Group | Receptor Residue/Component | Type of Interaction | Reference |

| Protonated Amine | Asp147 | Ionic Bond | Current time information in Bangalore, IN.nrfhh.com |

| 3-Phenolic Hydroxyl | His297 (via water) | Hydrogen Bond Network | Current time information in Bangalore, IN. |

| 10alpha-Hydroxyl | Polar Residues/Water | Potential Hydrogen Bond | Inferred |

| Aromatic Ring | Hydrophobic Residues | Hydrophobic Interactions | Current time information in Bangalore, IN. |

Prediction of Metabolic Pathways and Reactive Metabolites

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile and potential for toxicity. In silico tools can predict the likely metabolic pathways of a compound like this compound by considering its chemical structure and the known metabolic reactions catalyzed by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily. nih.govchemisgroup.usoup.comnih.gov

The metabolism of the parent compound, oxymorphone, is known to involve glucuronidation and N-demethylation. mdpi.compainphysicianjournal.com For this compound, the presence of the additional hydroxyl group at the C-10 position introduces a new site for potential metabolism. This position is a benzylic carbon, which can be susceptible to oxidation. google.com Therefore, it is plausible that this compound could undergo oxidation at this position to form 10-keto-oxymorphone.

Other predicted metabolic pathways would likely mirror those of oxymorphone, including N-demethylation to the corresponding nor derivative and glucuronidation of the phenolic and aliphatic hydroxyl groups.

Table 2: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Metabolite | Key Enzymes (Predicted) | Reference for Pathway |

| Oxidation | 10-Keto-Oxymorphone | CYP450 | google.com |

| N-Demethylation | 10alpha-Hydroxy-Noroxymorphone | CYP3A4, CYP2C8 | nih.govmdpi.com |

| Glucuronidation (Phenolic) | This compound-3-glucuronide | UGTs | mdpi.compainphysicianjournal.com |

| Glucuronidation (Aliphatic) | This compound-10-glucuronide | UGTs | Inferred |

Biosynthetic Pathway Elucidation

The term "biosynthetic pathway" typically refers to the sequence of enzymatic reactions within a living organism that produce a specific natural product. Morphinan (B1239233) alkaloids, such as morphine and codeine, are naturally produced in the opium poppy (Papaver somniferum) through a complex biosynthetic pathway. mdpi.com However, oxymorphone is a semi-synthetic opioid, meaning it is derived from these natural alkaloids through chemical modification. Current time information in Bangalore, IN.

Therefore, a natural biosynthetic pathway for this compound is not applicable as it is not known to be a naturally occurring compound. Its creation would be the result of synthetic chemistry, likely starting from a precursor derived from the opium poppy. The biosynthesis of the core morphinan structure from which oxymorphone is derived has been extensively studied. mdpi.com

Exploration of Novel Chemical Reactivity and Transformations

The chemical reactivity of the 10alpha-hydroxy scaffold in the context of oxymorphone opens up avenues for creating new derivatives with potentially unique pharmacological properties. The hydroxyl group at the C-10 position is a key functional handle for further chemical modifications.

Research into related 10-hydroxy and 10-keto morphinans has demonstrated the feasibility of various chemical transformations at this position. google.commdpi.comacs.org For instance, the oxidation of the 10alpha-hydroxy group would yield the corresponding 10-keto derivative. mdpi.com Conversely, the reduction of a 10-keto group can lead to the formation of either the 10alpha- or 10beta-hydroxy epimer, depending on the reducing agent and reaction conditions. google.com

Table 3: Potential Chemical Transformations of the this compound Scaffold

| Reaction Type | Reagents (Examples) | Product Type | Potential Application | Reference for Transformation |

| Oxidation | Chromium-based reagents, Dess-Martin periodinane | 10-Keto-Oxymorphone | Synthesis of κ-opioid agonists | mdpi.com |

| Etherification | Alkyl halides, base | 10-Alkoxy-Oxymorphone derivatives | Modulation of lipophilicity and receptor affinity | Inferred |

| Esterification | Acyl chlorides, anhydrides | 10-Acyloxy-Oxymorphone derivatives | Prodrug strategies, altering pharmacokinetics | Inferred |

| N-Demethylation | Chloroformates, electrochemical methods | 10alpha-Hydroxy-Noroxymorphone | Synthesis of opioid antagonists | nih.govrug.nl |

Development of Advanced Pharmacological Probes Incorporating the 10alpha-Hydroxy Scaffold

The development of pharmacological probes is essential for dissecting the complex signaling pathways of opioid receptors. These probes are often designed to have high affinity and selectivity for a specific receptor subtype (µ, δ, or κ). The 10alpha-hydroxy morphinan scaffold has emerged as a promising structural motif in the design of such probes, particularly for the kappa-opioid receptor (KOR). mdpi.comfrontiersin.orgnih.gov

The introduction of a hydroxyl group at the C-10 position of the morphinan skeleton has been shown to influence receptor selectivity. mdpi.com For example, derivatives of the potent KOR agonist TRK-820 bearing a 10alpha-hydroxy group have been synthesized and studied. cymitquimica.com These studies aim to understand how modifications at this position impact binding and functional activity at the KOR.

By incorporating the 10alpha-hydroxy scaffold, researchers can create a library of compounds with varying substituents at other positions of the morphinan ring. These compounds can then be used as pharmacological probes to map the binding pocket of the KOR, identify key residues for ligand recognition and receptor activation, and explore the functional consequences of KOR signaling in different physiological and pathological contexts. The ultimate goal is to develop highly selective KOR agonists or antagonists that can be used as research tools and potentially as therapeutic agents with improved side-effect profiles compared to traditional opioids. mdpi.comfrontiersin.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.